Cas no 896329-33-2 (N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide structure
896329-33-2 structure
Product Name:N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide
CAS No:896329-33-2
MF:C18H18N4O2S
MW:354.426122188568
CID:6223611
PubChem ID:7259132
Update Time:2025-09-19

N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide
    • N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
    • 896329-33-2
    • N-(4-ethylphenyl)-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide
    • AKOS024658996
    • F2543-0517
    • N-(4-ethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
    • Inchi: 1S/C18H18N4O2S/c1-3-13-4-6-14(7-5-13)19-16(23)11-25-17-20-15-10-12(2)8-9-22(15)18(24)21-17/h4-10H,3,11H2,1-2H3,(H,19,23)
    • InChI Key: STZVKJSERRPWKT-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC(=CC=1)CC)=O)C1=NC(N2C=CC(C)=CC2=N1)=O

Computed Properties

  • Exact Mass: 354.11504700g/mol
  • Monoisotopic Mass: 354.11504700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 673
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 99.4Ų

N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide Pricemore >>

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N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide Related Literature

Additional information on N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide

Professional Introduction to N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide (CAS No. 896329-33-2)

N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 896329-33-2, represents a fascinating blend of structural complexity and potential therapeutic applications. The molecular structure of this compound incorporates several key functional groups that make it a promising candidate for further investigation in medicinal chemistry.

The core of the compound's name highlights its N-(4-ethylphenyl) moiety, which contributes to its unique pharmacophoric properties. This aromatic group is known for its ability to interact with biological targets in a manner that can modulate cellular processes. The presence of the acetamide group further enhances its potential as a bioactive molecule, providing a scaffold for further derivatization and optimization.

One of the most intriguing aspects of N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide is its connection to the broader class of pyridazine derivatives. These compounds have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in this molecule, particularly the 8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl moiety, is thought to play a crucial role in determining its pharmacological profile.

Recent advancements in computational chemistry have allowed researchers to predict the binding interactions of this compound with various biological targets with remarkable accuracy. Studies have suggested that the sulfanyl group in the molecule may be responsible for significant interactions with enzymes and receptors involved in critical metabolic pathways. This has opened up new avenues for exploring its potential as a lead compound in drug discovery.

The synthesis of N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide presents both challenges and opportunities for synthetic chemists. The complexity of the pyridazine core requires careful planning and execution to ensure high yield and purity. However, the development of novel synthetic routes has made it increasingly feasible to produce this compound on a larger scale.

In vitro studies have begun to unravel the potential mechanisms of action for this compound. Initial results indicate that it may exhibit inhibitory effects on certain kinases and other enzymes implicated in diseases such as cancer and neurodegeneration. The ability to modulate these pathways could make it a valuable tool in developing new therapeutic strategies.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the pace at which compounds like N-(4-ethylphenyl)-2-({8-methyl-4-oxyo-oH-pyrido1,2-a1,3r5triazinr22-yllsulfanyl)acetamide are being evaluated for their potential therapeutic applications. These technologies allow researchers to rapidly screen large libraries of compounds and identify those with the most promising profiles. This high-throughput approach has been instrumental in identifying new leads for further development.

The future prospects for N-(4-etlrphrnyl)-r(8-methyr-r(44xro-r(44H-pyrdrdo12-a11r35trazinr22-yllsulfanylr)acetamide are exciting and multifaceted. Further preclinical studies are needed to fully understand its safety profile and efficacy in treating various conditions. Additionally, explorations into its derivatives could uncover even more potent and selective bioactive molecules.

The collaboration between academic researchers and industry scientists is crucial for advancing the development of this compound. Such partnerships can leverage complementary expertise and resources to bring new drugs to market more efficiently. As our understanding of biological systems continues to grow, compounds like N-(4-etlrphrnyl)-r(8-methyr-r(44xro-r(44H-pyrdrdo12-a11r35trazinr22-yllsulfanylr)acetamide will play an increasingly important role in addressing unmet medical needs.

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